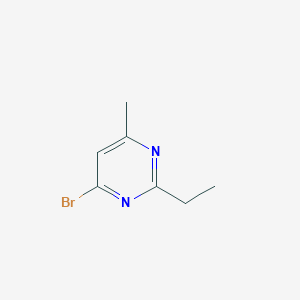

4-Bromo-2-ethyl-6-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-3-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKJZKQSPYPIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethyl 6 Methylpyrimidine

Strategies for Bromination of Pyrimidine (B1678525) Systems

The introduction of a bromine atom onto a pyrimidine ring is a key functionalization step. The pyrimidine ring is π-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org However, substitutions are possible, typically occurring at the C-5 position, which is the least electron-deficient. wikipedia.org The presence of activating groups can influence the position and ease of halogenation.

Direct halogenation is a fundamental approach for introducing a bromine atom onto a pyrimidine core. This typically involves treating the pyrimidine substrate with an electrophilic bromine source.

Common brominating agents for pyrimidines include bromine (Br₂) and N-bromosuccinimide (NBS). commonorganicchemistry.com The reaction of pyrimidine hydrohalide salts with bromine at elevated temperatures in an inert organic solvent, such as nitrobenzene, has been shown to produce 5-bromopyrimidine (B23866). google.com For instance, pyrimidine hydrochloride can be heated to 125-135°C, followed by the controlled addition of bromine to yield the brominated product. google.com The use of N-halosuccinimides, like NBS, often provides a milder alternative for direct halogenation. wur.nlrsc.org For uracil (B121893) derivatives, bromination at the C-5 position has been achieved with reagents like Br₂ in water or N-bromosuccinimide in DMF. mdpi.comnih.gov While these examples are on different pyrimidine scaffolds, the principles can be applied to the synthesis of 4-Bromo-2-ethyl-6-methylpyrimidine from a 2-ethyl-6-methylpyrimidine precursor.

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. baranlab.orgnih.gov This intermediate is then quenched with an electrophile, in this case, a bromine source.

In pyrimidine systems, the ring nitrogen atoms can act as directing groups, although the π-deficient nature of the ring can lead to competitive nucleophilic addition of the organolithium reagent. scispace.comharvard.edu Despite these challenges, DoM has been successfully applied to various azines and diazines. scispace.comresearchgate.net For a substrate like 2-ethyl-6-methylpyrimidine, a strong, sterically hindered base like a lithium amide (e.g., LDA) or a TMP-metal base (TMP=2,2,6,6-tetramethylpiperidide) could potentially deprotonate the ring at a specific position, which could then be trapped by an electrophilic bromine source such as Br₂ or 1,2-dibromoethane. harvard.edu The regioselectivity of this metalation would be influenced by the directing ability of the ring nitrogens and the steric and electronic effects of the ethyl and methyl substituents.

To overcome the inherent low reactivity of the pyrimidine ring towards electrophiles and to improve yields and selectivity, various catalyst systems and optimized reagents have been developed. Lewis acids such as FeBr₃ or AlCl₃ are classic catalysts for aromatic bromination, activating the bromine molecule to generate a more potent electrophile. chemistryscore.com Pyridine (B92270) itself has been reported as a catalyst for aromatic bromination, although its role is likely as a salt effect that enhances the reaction rate. cdnsciencepub.com

More modern and milder methods have also emerged. The use of common inorganic salts at room temperature has been described for the bromination of pyrimidines at the 5-position. researchgate.net Hypervalent iodine(III) reagents, in conjunction with potassium halide salts, offer an environmentally friendly and efficient method for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions. rsc.orgbgu.ac.il Another approach involves the use of potassium persulfate (K₂S₂O₈) as an oxidant with sodium halides in water, which facilitates a cascade cyclization-oxidative halogenation to produce halogenated pyrazolo[1,5-a]pyrimidines. nih.govacs.org These advanced systems could potentially be adapted for the bromination of a 2-ethyl-6-methylpyrimidine substrate.

Table 1: Selected Reagents for Pyrimidine Bromination

| Reagent/System | Conditions | Target Position | Reference |

|---|---|---|---|

| Br₂ / HBr salt | High Temperature (e.g., 125-135°C), Nitrobenzene | C-5 | google.com |

| N-Bromosuccinimide (NBS) | DMF or Ionic Liquids | C-5 (on uracils) | mdpi.comnih.gov |

| KBr / Oxone | Aqueous conditions | C-5 (on uracils) | nih.gov |

| Hypervalent Iodine / KX | Room Temperature, Water | C-3 (on pyrazolo[1,5-a]pyrimidines) | rsc.orgbgu.ac.il |

| NaBr / K₂S₂O₈ | Water | C-3 (on pyrazolo[1,5-a]pyrimidines) | nih.govacs.org |

Construction of the Pyrimidine Ring with Specified Substituents

An alternative to functionalizing a pre-formed ring is to construct the pyrimidine core from acyclic precursors that already contain some or all of the required substituents (bromo, ethyl, and methyl groups).

This strategy involves the cyclization of a linear precursor that already contains a bromine atom. For instance, a bromine-mediated oxidative cyclization of aldehyde-derived hydrazones has been used to prepare 8-bromo-7-chloro wur.nlontosight.airsc.orgtriazolo[4,3-c]pyrimidines. researchgate.netbeilstein-journals.org This type of reaction, where bromination and cyclization occur in a concerted or sequential manner, is a powerful tool.

A more direct approach would involve the synthesis of a bromo-substituted β-dicarbonyl compound or its equivalent. This intermediate could then be reacted with an amidine, such as propionamidine (to introduce the 2-ethyl group), in a condensation-cyclization reaction to form the desired pyrimidine ring. The challenge lies in the synthesis and stability of the required bromo-substituted starting materials.

The most common and versatile method for pyrimidine synthesis is the condensation of a compound containing an N-C-N fragment (like an amidine, urea (B33335), or guanidine) with a 1,3-dielectrophilic species, typically a β-dicarbonyl compound. wikipedia.org This is often referred to as the Principal Synthesis.

To construct this compound, one could envision a reaction between propionamidine hydrochloride (providing the N-C(Et)-N fragment) and a bromine-containing derivative of acetylacetone (B45752) or ethyl acetoacetate (B1235776). For example, the condensation of propionamidine with a hypothetical 3-bromo-2,4-pentanedione would theoretically yield the target molecule. The synthesis of such a brominated diketone would be a critical preliminary step.

Multicomponent reactions, such as the Biginelli reaction, provide another powerful route to functionalized pyrimidines, though they typically yield dihydropyrimidines that would require a subsequent oxidation step. ontosight.ai A general approach involves the three-component reaction of a ketone, an aldehyde, and a urea or thiourea. growingscience.com Adapting this to the target molecule is not straightforward but highlights the general principle of building the ring from simpler, functionalized fragments. A more relevant approach is the condensation of amidines with β-keto esters. Pinner's synthesis, for example, involves condensing ethyl acetoacetate with amidines. wikipedia.org To obtain the desired substitution pattern, one might start with ethyl propionylacetate and acetamidine (B91507), followed by bromination, or explore more complex, pre-functionalized starting materials.

Table 2: General Condensation Schemes for Pyrimidine Synthesis

| N-C-N Component | 1,3-Dicarbonyl Component | Resulting Pyrimidine Type | Reference |

|---|---|---|---|

| Amidines | β-Diketones / β-Keto esters | 2-Substituted pyrimidines | wikipedia.org |

| Urea | β-Dicarbonyl compounds | 2-Pyrimidinones (Barbiturates) | wikipedia.orgontosight.ai |

| Thiourea | Ethyl acetoacetate | 2-Thiouracils | wikipedia.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-ethyl-6-methylpyrimidine |

| Pyrimidine |

| 5-bromopyrimidine |

| Pyrimidine hydrochloride |

| Uracil |

| N-bromosuccinimide (NBS) |

| Bromine |

| 1,2-dibromoethane |

| Lithium diisopropylamide (LDA) |

| 2,2,6,6-tetramethylpiperidide (TMP) |

| Ferric bromide (FeBr₃) |

| Aluminum chloride (AlCl₃) |

| Potassium persulfate (K₂S₂O₈) |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) |

| 8-bromo-7-chloro wur.nlontosight.airsc.orgtriazolo[4,3-c]pyrimidine |

| Propionamidine |

| Acetylacetone |

| Ethyl acetoacetate |

| 3-bromo-2,4-pentanedione |

| Ethyl propionylacetate |

| Acetamidine |

| Urea |

| Thiourea |

| Guanidine |

| Dihydropyrimidine |

Introduction and Functionalization of Ethyl and Methyl Groups

The strategic introduction of ethyl and methyl groups at the C-2 and C-6 positions, respectively, is a critical first phase in the synthesis of this compound. This is typically achieved by constructing the pyrimidine ring from acyclic precursors that already contain these alkyl fragments.

Alkylation Strategies at Specific Ring Positions

The most direct and widely employed method for establishing the 2-ethyl-6-methylpyrimidine framework is the Pinner synthesis, a condensation reaction between a 1,3-dicarbonyl compound and an amidine. slideshare.net For the target molecule, this involves the reaction of ethyl acetoacetate with propionamidine.

Ethyl acetoacetate serves as the three-carbon component, providing the carbon atoms for positions C-4, C-5, and C-6 of the pyrimidine ring, along with the C-6 methyl group.

Propionamidine hydrochloride , formed from the reaction of propionitrile (B127096) with an acid and then ammonia, introduces the N-C-N fragment, with the ethyl group pre-installed at what will become the C-2 position of the pyrimidine ring. wikipedia.orgjk-sci.com

The condensation is typically base-catalyzed and results in the formation of 2-Ethyl-6-methylpyrimidin-4(3H)-one. pensoft.netresearchgate.net This pyrimidinone is a key intermediate, as the tautomeric hydroxyl group at the C-4 position provides a handle for subsequent functionalization.

Transformation of Precursor Functionalities

An alternative to direct condensation involves the modification of an existing pyrimidine scaffold. For instance, one could start with a pre-formed 6-methylpyrimidin-4(3H)-one and introduce the ethyl group at the 2-position. This can be achieved by first converting the 2-position into a suitable leaving group, such as a thio- or sulfonyl group, followed by nucleophilic substitution.

A common precursor is 6-methyl-2-thiouracil, which can be synthesized by condensing ethyl acetoacetate with thiourea. pensoft.netscispace.com The 2-thio group can then be alkylated to a 2-(ethylthio) group, which can subsequently be oxidized to a sulfone. This sulfone is an excellent leaving group and can be displaced by various nucleophiles, although direct displacement to form a C-C bond with an ethyl group would require an organometallic reagent and specific catalytic conditions. A more common transformation is the conversion of the 2-thio group to a 2-chloro group, which can then undergo cross-coupling reactions. However, for the synthesis of 2-alkylpyrimidines, the Pinner condensation with the appropriate amidine is generally more efficient. slideshare.netresearchgate.net

Regioselectivity and Stereochemical Control in Synthesis

With the 2-ethyl-6-methylpyrimidine core established, the next critical step is the introduction of the bromine atom specifically at the C-4 position. This requires a high degree of regiochemical control.

Analysis of Regioselectivity in Reaction Pathways

Direct electrophilic bromination of a 2,6-dialkylpyrimidine is challenging. The pyrimidine ring is inherently electron-deficient, and while the two alkyl groups at C-2 and C-6 are electron-donating and activate the ring towards electrophilic attack, they direct the substitution to the C-5 position. researchgate.netweebly.comlibretexts.orgsavemyexams.com The C-5 position is the most electron-rich and sterically accessible site for electrophiles. Therefore, direct bromination of 2-ethyl-6-methylpyrimidine would likely yield 5-Bromo-2-ethyl-6-methylpyrimidine, not the desired 4-bromo isomer.

To achieve the required regioselectivity for 4-bromination, a different strategy is employed, leveraging the chemistry of the pyrimidinone intermediate. The most reliable pathway involves the conversion of the 4-oxo group of 2-Ethyl-6-methylpyrimidin-4(3H)-one into a halogen. This is a well-established transformation in pyrimidine chemistry. thieme-connect.de The hydroxyl tautomer of the pyrimidinone can be converted into a good leaving group, which is then substituted by a bromide ion.

Control of Substitution Patterns

The key to controlling the substitution pattern and ensuring the bromine is introduced at the C-4 position lies in the transformation of the 2-Ethyl-6-methylpyrimidin-4(3H)-one intermediate. The standard procedure involves reacting the pyrimidinone with a halogenating agent.

Table 1: Common Halogenating Agents for the Conversion of Pyrimidin-4-ones to 4-Halopyrimidines

| Halogenating Agent | Resulting Halogen | Typical Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Chlorine | Reflux, often with a tertiary amine | thieme-connect.de |

| Phosphorus oxybromide (POBr₃) | Bromine | Reflux | Analogous to POCl₃ |

| Phosphorus pentabromide (PBr₅) | Bromine | Heating in a sealed tube or reflux | Analogous to PCl₅ |

By using a brominating agent such as phosphorus oxybromide (POBr₃), the 4-hydroxyl group is converted directly into a bromine atom, yielding this compound with high regioselectivity. This method avoids the issues associated with electrophilic substitution on the pyrimidine ring itself and provides a reliable route to the target compound. An alternative, though less direct, route would be the conversion to the 4-chloro derivative using POCl₃, followed by a halogen exchange reaction, though this is generally less efficient for converting chlorides to bromides.

Optimization of Reaction Conditions and Process Efficiency

Optimizing the reaction conditions for each step of the synthesis is crucial for maximizing the yield and purity of this compound, as well as for ensuring the scalability and cost-effectiveness of the process.

For the initial Pinner condensation to form 2-Ethyl-6-methylpyrimidin-4(3H)-one, key parameters to optimize include the choice of base, solvent, and reaction temperature.

Table 2: Optimization of Pinner-type Condensation for Pyrimidinone Synthesis

| Parameter | Variation | Effect on Yield/Purity | General Observation |

| Base | Sodium ethoxide, Potassium carbonate | Stronger bases like alkoxides generally give higher yields by promoting the deprotonation of the dicarbonyl compound. | The choice of base can influence the reaction rate and the formation of side products. |

| Solvent | Ethanol (B145695), Methanol, DMF | Alcohols are commonly used as they are the solvent for the alkoxide base. DMF can be used for less soluble reactants. | The solvent should be inert to the reactants and facilitate the dissolution of all components. pensoft.net |

| Temperature | Room temperature to reflux | The reaction is often heated to reflux to increase the reaction rate and drive the condensation to completion. | Higher temperatures can sometimes lead to side reactions or decomposition. |

For the subsequent bromination of the pyrimidinone using POBr₃, the optimization focuses on ensuring complete conversion while minimizing the formation of impurities.

Reagent Stoichiometry: An excess of the brominating agent is often used to drive the reaction to completion. However, a large excess can complicate the work-up procedure.

Temperature and Reaction Time: These reactions are typically carried out at reflux temperature. The reaction time needs to be monitored (e.g., by TLC or HPLC) to determine the point of maximum conversion without significant degradation of the product.

Work-up Procedure: After the reaction, the excess brominating agent must be carefully quenched, typically by pouring the reaction mixture onto ice. The pH is then adjusted to precipitate the product, which can be isolated by filtration and purified by recrystallization or chromatography.

By carefully controlling these parameters, the synthesis of this compound can be performed efficiently and with high regiochemical fidelity, providing a reliable route to this specific polysubstituted pyrimidine.

Solvents, Temperature, and Pressure Effects

The conditions under which the synthesis is performed are critical for directing the reaction pathway, influencing yield, and ensuring the desired regioselectivity.

Solvents: The choice of solvent is paramount in pyrimidine synthesis. For the initial cyclization reactions, polar solvents like ethanol or dimethylformamide (DMF) are often employed to facilitate the dissolution of reactants. scielo.org.mx In some multicomponent reactions for synthesizing pyrimidine derivatives, ethanol has been identified as the optimal solvent for achieving high yields and reasonable reaction times. scielo.org.mx The polarity of the solvent can significantly influence the equilibrium between different isomers, such as in the case of tetrazolo[1,5-a]pyrimidines, where solvent polarity affects the tetrazole–azido equilibrium. beilstein-journals.org For the subsequent bromination step, where a hydroxyl group is replaced by bromine (e.g., using POBr₃ or PBr₅), a non-polar solvent like toluene (B28343) might be used, or the reaction could be run neat. The use of greener solvents, such as ionic liquids or even water, is a growing trend in pyrimidine synthesis to reduce environmental impact. beilstein-journals.orgrasayanjournal.co.in

Temperature: Reaction temperature is a critical parameter that directly affects reaction rates and product distribution. The initial condensation to form the pyrimidine ring often requires heating, with temperatures ranging from 50-60°C to reflux conditions being common. scielo.org.mx For instance, in the synthesis of certain pyrimidine derivatives, increasing the temperature to 50°C was found to improve yield and shorten reaction time. scielo.org.mx However, excessively high temperatures can lead to decomposition of products. researchgate.net Bromination reactions also typically require elevated temperatures. Conversely, some steps, like the diazotization of an aminopyrimidine as part of a Sandmeyer-type reaction to introduce a bromine, require low temperatures, often between -10°C and 5°C, to maintain the stability of the diazonium salt intermediate. chemicalbook.com

Pressure: Most synthetic procedures for pyrimidine derivatives are conducted at atmospheric pressure. However, the use of sealed vessels can be necessary when dealing with volatile reagents or when reaction temperatures exceed the boiling point of the solvent. Microwave-assisted synthesis, a technique that involves heating in a sealed vessel under pressure, has been shown to dramatically reduce reaction times and, in some cases, improve yields for pyrimidine synthesis compared to conventional heating. rsc.org

The table below illustrates the typical impact of different solvents and temperatures on pyrimidine synthesis, as inferred from related reactions.

| Parameter | Condition | General Effect on Pyrimidine Synthesis | Citation |

| Solvent | Ethanol | Good for initial cyclization, green solvent. | scielo.org.mx |

| DMF/DMSO | High boiling point, good for dissolving diverse reactants, but can be difficult to remove. | rsc.org | |

| Water | Environmentally friendly, can promote certain multicomponent reactions. | beilstein-journals.org | |

| Toluene | Often used for bromination steps. | beilstein-journals.org | |

| Temperature | Room Temp | Slower reaction rates, may be required for sensitive intermediates. | scielo.org.mx |

| 50-100 °C | Common for cyclization and bromination, balances rate and stability. | ||

| >120 °C (Microwave) | Drastically reduces reaction times, can improve yields. | rsc.org |

Yield Enhancement and Purity Improvement

Maximizing the yield of a high-purity product is a central goal in synthetic chemistry. For this compound, this involves optimizing both the ring-forming and bromination stages.

Yield Enhancement:

Catalysis: The use of catalysts is a primary method for improving yields. In the Biginelli reaction, a common method for pyrimidine synthesis, various Lewis and Brønsted acids can be used. For related heterocyclic syntheses, catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been shown to improve yields significantly compared to uncatalyzed reactions. scielo.org.mx In some cases, the use of NaOH as a base was crucial for enhancing reaction yields. mdpi.com

Reaction Technology: Modern techniques can lead to significant yield improvements. Ultrasound-assisted synthesis has been shown to increase yields and shorten reaction times for creating 2-aminopyrimidines. nih.govacs.org Similarly, microwave irradiation offers a powerful tool for accelerating reactions and boosting yields, sometimes dramatically, as seen in the palladium-catalyzed synthesis of pyrazole-fused pyrimidines where yields increased from 15% (conventional) to 81% (microwave). rsc.org

Reactant Stoichiometry: Carefully controlling the molar ratios of the reactants is essential. For example, in the synthesis of certain pyrimidine glycosides, adjusting the substrate molar ratio was key to optimizing the yield. rsc.org

Purity Improvement:

Recrystallization: This is a fundamental technique for purifying solid products. After synthesis, the crude this compound would likely be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The choice of crystallization solvent is critical for this process. researchgate.net

Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. Using a stationary phase like silica (B1680970) gel and a carefully selected mobile phase (eluent), components of the reaction mixture can be separated based on their differing polarities, affording a highly pure product. google.com

Reaction Control: Preventing the formation of side products is key to ensuring purity. For instance, in the bromination of pyrimidines, controlling the temperature and amount of brominating agent is crucial to avoid over-bromination or the formation of isomers. thieme-connect.de

Synthetic Route Comparison and Assessment

Several plausible synthetic pathways can be devised for this compound, each with its own set of advantages and disadvantages.

Advantages and Limitations of Different Synthetic Pathways

Route 1: Classical Condensation followed by Bromination

This is the most common and direct approach. It would likely involve:

Step 1: Condensation of ethyl propionimidate (or a related amidine precursor) with a β-diketone like pentane-2,4-dione in the presence of a base to form 2-ethyl-4,6-dimethylpyrimidine. An alternative would be the reaction of propionamidine with acetylacetone.

Step 2: Subsequent bromination of the pyrimidine ring. However, direct bromination of an alkyl-substituted pyrimidine can be complex. A more reliable method involves first synthesizing the 4-hydroxypyrimidine (B43898) precursor (2-ethyl-6-methylpyrimidin-4-ol) via condensation of ethyl propionimidate with ethyl acetoacetate.

Step 3: The resulting pyrimidin-4-ol is then treated with a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) to replace the hydroxyl group with a bromine atom.

Advantages: This is a well-established, versatile method for pyrimidine synthesis. nih.gov The starting materials are generally accessible. It allows for clear, stepwise control over the introduction of substituents.

Route 2: Pyrimidine Ring Transformation

A more novel approach could involve the transformation of an existing pyrimidine ring into the desired product. For example, recent research has shown methods to convert pyrimidines into highly substituted pyridines. chinesechemsoc.org While not a direct synthesis, this highlights the possibility of skeletal editing. A hypothetical transformation could start with a more readily available, differently substituted pyrimidine.

Advantages: Could provide access from common starting materials through novel reaction pathways.

Limitations: This is a less conventional and likely less efficient route. The reaction conditions can be complex, and the substrate scope might be limited, making it uncertain if it would apply to the specific target molecule. Yields can be variable. chinesechemsoc.org

The table below provides a comparative assessment of these potential pathways.

| Synthetic Pathway | Advantages | Limitations |

| Route 1: Condensation/Bromination | Well-established, versatile, good control over substitution. nih.gov | Multiple steps, harsh reagents (e.g., POBr₃), potential for low overall yield. nih.gov |

| Route 2: Ring Transformation | Novel, potential access from different precursors. | Less developed, uncertain applicability, potentially complex conditions and variable yields. chinesechemsoc.org |

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental footprint. rasayanjournal.co.innih.gov

Atom Economy: The ideal synthesis maximizes the incorporation of all starting materials into the final product. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of high atom economy and are widely used for pyrimidine synthesis. rasayanjournal.co.in

Use of Safer Solvents and Reagents: Traditional methods often use hazardous solvents and toxic reagents. rasayanjournal.co.in A greener approach would replace these with safer alternatives. For instance, using water as a solvent where possible, or employing ionic liquids which can be recycled. rasayanjournal.co.inmdpi.com For the bromination step, exploring alternatives to POBr₃, such as using N-bromosuccinimide (NBS) under milder conditions, could be a greener option, although regioselectivity would need to be carefully controlled. thieme-connect.de

Energy Efficiency: Employing energy-efficient methods like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov These methods often lead to cleaner reactions with higher yields. rsc.org

Catalysis: Using catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. mdpi.com Developing efficient and recyclable catalysts for pyrimidine synthesis is a key area of green chemistry research. benthamdirect.com For example, solid-supported catalysts can simplify purification by allowing the catalyst to be filtered off and reused. scispace.com

By integrating these principles, the synthesis of this compound can be designed to be more efficient, safer, and more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Ethyl 6 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the pyrimidine (B1678525) ring of 4-bromo-2-ethyl-6-methylpyrimidine. This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

The bromine atom at the C-4 position of the pyrimidine ring is the primary site for nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly activates the ring towards SNAr reactions, making the carbon atom bonded to the bromine electrophilic. numberanalytics.comnumberanalytics.com This activation facilitates the formation of a stabilized intermediate, known as a Meisenheimer complex, upon attack by a nucleophile. numberanalytics.com The stability of this intermediate is a crucial factor in the reaction's feasibility. numberanalytics.comnumberanalytics.com

The reactivity of halopyridines and related heterocycles in SNAr reactions is well-documented, with the position of the halogen influencing its lability. acs.org In pyrimidines, halogens at the 2- and 4-positions are generally more susceptible to substitution than those at the 5-position due to the electronic influence of the ring nitrogens.

A wide range of nucleophiles can displace the bromide at the C-4 position. Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. acs.orguni-muenchen.de

For instance, the reaction with amines or their derivatives is a frequently employed method for introducing nitrogen-containing functional groups. rsc.orgresearchgate.net Similarly, alkoxides, generated from alcohols and a base, readily react to form the corresponding ethers. tandfonline.com The choice of nucleophile and reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired substituted products. numberanalytics.comtandfonline.com Polar aprotic solvents like DMSO or DMF are often used as they can stabilize the charged Meisenheimer intermediate. numberanalytics.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent(s) | Product Type |

| Amine | R-NH2 | 4-Amino-2-ethyl-6-methylpyrimidine derivative |

| Alkoxide | R-OH, Base | 4-Alkoxy-2-ethyl-6-methylpyrimidine derivative |

| Thiol | R-SH, Base | 4-Thioether-2-ethyl-6-methylpyrimidine derivative |

This table provides a generalized overview of potential reactions and does not represent specific, cited experimental results.

The rate and selectivity of SNAr reactions are significantly influenced by the substituents present on the pyrimidine ring. numberanalytics.com The existing ethyl group at the C-2 position and the methyl group at the C-6 position exert electronic and steric effects.

Electron-donating groups, such as alkyl groups, generally decrease the rate of SNAr reactions by reducing the electrophilicity of the aromatic ring. saskoer.ca However, in the case of this compound, the activating effect of the two ring nitrogens typically overcomes the deactivating effect of the alkyl substituents.

Steric hindrance from the ethyl and methyl groups can influence the approach of the nucleophile. numberanalytics.com Bulky nucleophiles may react more slowly than smaller ones due to steric clashes with the substituents adjacent to the reaction center. This can sometimes be exploited to achieve regioselectivity in more complex systems. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for several such transformations. smolecule.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org this compound can be effectively coupled with various aryl or alkyl boronic acids or their esters to introduce new carbon substituents at the C-4 position. evitachem.comvulcanchem.com

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base. smolecule.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. smolecule.com This methodology is widely used in the synthesis of biaryl compounds and other complex molecules. libretexts.org

Table 2: Key Components in Suzuki-Miyaura Coupling

| Component | Example(s) | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling reaction |

| Organoboron Reagent | Arylboronic acid, Alkylboronic acid | Source of the new carbon substituent |

| Base | Na₂CO₃, K₂CO₃, CsF | Activates the organoboron reagent |

| Solvent | Toluene (B28343), DMF, Dioxane | Provides the reaction medium |

This table presents common components and their roles in Suzuki-Miyaura coupling reactions and does not represent specific, cited experimental conditions for the title compound.

The Stille coupling reaction offers another avenue for carbon-carbon bond formation, involving the reaction of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Although effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgmdpi.com

Beyond Suzuki and Stille couplings, this compound can likely participate in other organometallic transformations. These may include Negishi coupling (using organozinc reagents), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation). rsc.orgsmolecule.com These reactions expand the synthetic utility of this pyrimidine derivative, allowing for the introduction of a wide array of functional groups.

Catalyst Selection and Ligand Design for Enhanced Reactivity

The presence of a bromo substituent at the 4-position of this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The choice of catalyst and ligand is paramount in achieving high efficiency and selectivity in these transformations.

For Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds, a variety of palladium catalysts and ligands have been shown to be effective for halo-pyrimidines and related heterocycles. While specific data for this compound is not extensively documented, analogies can be drawn from similar substrates. Typically, a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂, is employed. The selection of the ligand is crucial to stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination.

| Catalyst System | Coupling Partners | Reaction Type | Typical Conditions | Reference |

| Pd(PPh₃)₄ | Aryl/vinyl boronic acids | Suzuki-Miyaura | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene, DMF), Heat | fishersci.co.uk |

| Pd(OAc)₂ / SPhos | Aryl boronic acids | Suzuki-Miyaura | Base (e.g., K₃PO₄), Solvent (e.g., Toluene/H₂O), Heat | |

| Pd₂(dba)₃ / XPhos | Aryl boronic acids | Suzuki-Miyaura | Base (e.g., K₃PO₄), Solvent (e.g., Dioxane), Heat | scholaris.ca |

| PdCl₂(dppf) | Aryl boronic acids | Suzuki-Miyaura | Base (e.g., Na₂CO₃), Solvent (e.g., DME/H₂O), Heat | |

| Pd(OAc)₂ / Buchwald Ligands | Amines | Buchwald-Hartwig | Strong base (e.g., NaOtBu, LiHMDS), Solvent (e.g., Toluene, THF) | organic-chemistry.orgwikipedia.orgorgsyn.org |

| Pd(OAc)₂ / P(o-tol)₃ | Alkenes | Heck | Base (e.g., Et₃N), Solvent (e.g., DMF, Acetonitrile), Heat | organic-chemistry.org |

Table 1: Representative Catalyst Systems for Cross-Coupling Reactions of Halogenated Pyrimidines. This table is based on general knowledge of cross-coupling reactions on similar substrates and does not represent experimentally verified data for this compound.

In the context of the Heck reaction, which couples the aryl bromide with an alkene, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) (P(o-tol)₃) are commonly used in conjunction with a palladium source. For the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond, the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), is critical for achieving high yields, especially with less reactive amines. organic-chemistry.orgwikipedia.orgorgsyn.org The choice of base is also a key parameter, with stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being necessary. organic-chemistry.orgacs.org

Electrophilic Aromatic Substitution Reactions

Assessment of Ring Activation/Deactivation by Substituents

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org The substituents on the this compound ring further modulate its reactivity.

Bromo Group (at C4): As a halogen, the bromo group is an electron-withdrawing group via induction, further deactivating the ring. However, through resonance, it can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions.

Ethyl Group (at C2) and Methyl Group (at C6): Alkyl groups are weakly electron-donating through induction and hyperconjugation. They, therefore, have an activating effect on the pyrimidine ring, albeit a modest one. cdnsciencepub.com

Preferred Sites of Electrophilic Attack

In general, electrophilic substitution on the pyrimidine ring occurs preferentially at the C5 position, which is the least electron-deficient carbon atom. wikipedia.orgscialert.net For this compound, the directing effects of the substituents must be considered.

The ethyl group at C2 and the methyl group at C6 would direct an incoming electrophile to their respective ortho and para positions. The bromo group at C4 would also direct to its ortho and para positions. Considering the structure of this compound, the only available position on the pyrimidine ring for substitution is the C5 position. The directing effects of all three substituents converge on this position, making it the overwhelmingly preferred site for electrophilic attack.

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, should they proceed under sufficiently forcing conditions, are expected to yield the corresponding 5-substituted product.

Reactions Involving Alkyl Side Chains (Ethyl and Methyl)

The ethyl and methyl groups attached to the pyrimidine ring also offer opportunities for further functionalization.

Functionalization of the Ethyl Group

The ethyl group can potentially undergo a variety of transformations. Oxidation of the benzylic-like position (the CH₂ group adjacent to the pyrimidine ring) could lead to the formation of a ketone or, under more vigorous conditions, a carboxylic acid. However, the electron-deficient nature of the pyrimidine ring may make this position less susceptible to oxidation compared to the ethyl group on an electron-rich aromatic ring. Radical halogenation could also occur at the benzylic position, providing a handle for further nucleophilic substitution reactions.

Reactivity of the Methyl Group (e.g., C-H activation, functionalization)

The methyl group at the C6 position is also a site for potential functionalization, most notably through C-H activation. Transition metal-catalyzed C-H activation provides a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. mdpi.com For instance, palladium-catalyzed C-H activation could lead to arylation or alkenylation of the methyl group. acs.org

Acid-Base Properties and Protonation Behavior

The acid-base properties of this compound are centered on the lone pairs of electrons on the two nitrogen atoms within the pyrimidine ring. These nitrogen atoms confer basic character to the molecule, allowing it to accept a proton. However, the basicity is significantly modulated by the nature and position of the substituents on the ring.

Basicity of the Pyrimidine Nitrogen Atoms

The pyrimidine ring system is inherently less basic than pyridine (B92270). The pKa of protonated pyrimidine is approximately 1.23, whereas that of protonated pyridine is 5.30. wikipedia.orgbhu.ac.in This reduced basicity is a consequence of the second electronegative nitrogen atom, which withdraws electron density from the ring and from the other nitrogen atom, making the lone pairs less available for protonation. wikipedia.orgbhu.ac.in

In this compound, the substituents have competing effects on the basicity of the nitrogen atoms:

Electron-Donating Groups: The ethyl group at position 2 and the methyl group at position 6 are alkyl groups, which act as electron-donating groups through an inductive effect (+I). They increase the electron density in the pyrimidine ring, thereby enhancing the basicity of the nitrogen atoms compared to an unsubstituted pyrimidine. stackexchange.com

Electron-Withdrawing Group: The bromine atom at position 4 is a halogen, which exerts an electron-withdrawing inductive effect (-I). This effect decreases the electron density of the ring and significantly reduces the basicity of the nitrogen atoms. stackexchange.com

The net basicity of the compound is a result of the balance between these opposing electronic effects. Given the strong electron-withdrawing nature of the bromo substituent, it is expected that this compound is a very weak base, likely weaker than pyrimidine itself, despite the presence of the two alkyl groups. Protonation will occur preferentially at one of the two ring nitrogens, with the exact site being influenced by the electronic and steric environment. acs.org

Table 1: Comparison of pKa Values for Pyridine and Related Heterocycles

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.30 | wikipedia.org |

| Pyridazine (B1198779) | 2.24 | bhu.ac.in |

| Pyrimidine | 1.23 | wikipedia.orgbhu.ac.in |

| Pyrazine | 0.51 | bhu.ac.in |

This table illustrates the general effect of additional nitrogen atoms on the basicity of six-membered aromatic heterocycles.

Impact of Protonation on Reactivity and Structure

Protonation of one of the pyrimidine nitrogen atoms in this compound results in the formation of a pyrimidinium cation. This event has a profound impact on the molecule's electronic structure and chemical reactivity. bhu.ac.in

Upon protonation, a formal positive charge is placed on the ring system. This has several consequences:

Enhanced Electrophilicity: The positive charge makes the pyrimidine ring significantly more electron-deficient. This greatly enhances its susceptibility to attack by nucleophiles, particularly at the electron-deficient C2, C4, and C6 positions. wikipedia.org Since the bromine atom at C4 is a good leaving group, protonation would facilitate nucleophilic aromatic substitution (SNAr) at this position.

Deactivation towards Electrophiles: The pyrimidinium cation is strongly deactivated towards electrophilic aromatic substitution. Electrophilic attack on a carbon atom would require the formation of a highly unstable dicationic intermediate. wikipedia.orgbhu.ac.in

Structural Changes: The geometry of the pyrimidine ring is altered upon protonation. The C-N-C bond angle at the protonated nitrogen is expected to increase, while the adjacent C-N bond lengths may change. In certain substituted pyrimidines, protonation can disrupt intramolecular hydrogen bonds, leading to significant conformational changes. acs.org For this compound, protonation would lead to a more planar and rigid cationic structure, influencing how it interacts with solvents and other reagents. The increased positive charge on the ring can also affect the stability and reactivity of the substituents themselves.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and synthesizing new derivatives. This involves identifying transient species and measuring reaction rates.

Investigation of Reaction Intermediates

The primary reaction pathway for a halo-pyrimidine like this compound is nucleophilic aromatic substitution (SNAr) of the bromine atom. The investigation of intermediates focuses on distinguishing between possible mechanistic pathways.

Meisenheimer Complex: In a classical SNAr mechanism, the reaction proceeds via a two-step addition-elimination pathway. The initial step is the addition of the nucleophile to the carbon atom bearing the leaving group (C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For this compound, the negative charge in this intermediate would be delocalized over the pyrimidine ring, primarily onto the electronegative nitrogen atoms. The subsequent, typically rapid, step is the elimination of the bromide ion to restore aromaticity and yield the substituted product.

SN(ANRORC) Mechanism: For reactions with certain strong nucleophiles, particularly sodium amide (NaNH₂) in liquid ammonia, an alternative mechanism known as SN(ANRORC) can operate. wikipedia.org This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org In this pathway, the nucleophile adds to a position other than the one bearing the leaving group (e.g., C6 or C2), leading to the opening of the pyrimidine ring to form a nitrile intermediate. wikipedia.org Subsequent ring closure displaces the leaving group, often leading to products that would not be expected from a direct substitution, including those where a ring nitrogen has been replaced. Isotope labeling studies are a key tool for identifying this mechanism. wikipedia.org

Organometallic Intermediates: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the intermediates are organometallic species. For instance, in a palladium-catalyzed Suzuki coupling, the mechanism would involve the formation of an arylpalladium(II) intermediate through oxidative addition of the C-Br bond to a Pd(0) catalyst. Subsequent transmetalation with a boronic acid derivative and reductive elimination would yield the coupled product.

Kinetic Studies of Key Reactions

Kinetic studies are essential for determining the rate law and activation parameters of a reaction, which provides insight into the mechanism. For the nucleophilic substitution of this compound, a typical kinetic experiment would involve monitoring the reaction progress over time under controlled conditions.

The reaction rate is expected to follow a second-order rate law, being first order in the pyrimidine substrate and first order in the nucleophile, which is consistent with the SNAr mechanism.

Rate = k [this compound] [Nucleophile]

Table 2: Experimental Design for a Kinetic Study of Nucleophilic Substitution

| Parameter | Description | Methodologies |

| Monitoring Reaction Progress | The concentration of the reactant or product is measured at specific time intervals. | UV-Vis Spectroscopy, HPLC, GC, NMR Spectroscopy. Quenching methods (e.g., rapid cooling or acidification) can be used to stop the reaction at timed intervals for analysis. rsc.org |

| Rate Law Determination | The order of the reaction with respect to each reactant is determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. | Method of initial rates; fitting concentration vs. time data to integrated rate laws. |

| Temperature Dependence | The reaction is carried out at several different temperatures to determine the rate constant k at each temperature. | A thermostatted reaction vessel is used to maintain a constant temperature. rsc.org |

| Activation Parameters | The Arrhenius equation (to find activation energy, Eₐ) and the Eyring equation (to find enthalpy, ΔH‡, and entropy, ΔS‡, of activation) are used to analyze the temperature dependence of the rate constant. | Plotting ln(k) vs. 1/T (Arrhenius plot) or ln(k/T) vs. 1/T (Eyring plot). |

The data obtained from these kinetic studies, such as the entropy of activation (ΔS‡), can help differentiate between proposed mechanisms. For example, a highly ordered transition state, as expected in an SNAr reaction, would typically have a large negative ΔS‡.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Ethyl 6 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-2-ethyl-6-methylpyrimidine, ¹H and ¹³C NMR, complemented by two-dimensional (2D) experiments, provide a detailed map of the proton and carbon frameworks.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show four distinct signals corresponding to the ethyl group protons, the methyl group protons, and the lone proton on the pyrimidine (B1678525) ring.

Ethyl Group: The ethyl substituent gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Methyl Group: The methyl group attached to the pyrimidine ring at position 6 is expected to appear as a singlet, as it has no adjacent protons to couple with.

Pyrimidine Ring Proton: The single proton at position 5 of the pyrimidine ring will also appear as a singlet due to the absence of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H (C5-H) | ~7.1 - 7.3 | Singlet (s) |

| Ethyl (-CH₂-) | ~2.8 - 3.0 | Quartet (q) |

| Ring-Methyl (-CH₃) | ~2.5 - 2.7 | Singlet (s) |

| Ethyl (-CH₃) | ~1.2 - 1.4 | Triplet (t) |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Ethyl-substituted) | ~172 - 174 |

| C6 (Methyl-substituted) | ~168 - 170 |

| C4 (Bromo-substituted) | ~158 - 160 |

| C5 | ~120 - 122 |

| Ethyl (-CH₂-) | ~30 - 35 |

| Ring-Methyl (-CH₃) | ~22 - 25 |

| Ethyl (-CH₃) | ~12 - 15 |

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.come-bookshelf.de

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, the primary and most informative correlation would be a cross-peak between the methylene quartet (~2.9 ppm) and the methyl triplet (~1.3 ppm) of the ethyl group, confirming their connectivity. The other singlets would show no cross-peaks.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com It would be used to definitively link the proton signals to their corresponding carbon signals as listed in the tables above. For example, the proton singlet at ~7.2 ppm would correlate to the carbon signal at ~121 ppm, assigning them both to the C5 position.

The ring-methyl protons (~2.6 ppm) would show correlations to the C6 (~169 ppm) and C5 (~121 ppm) carbons.

The pyrimidine proton H5 (~7.2 ppm) would correlate to the substituted carbons C4 (~159 ppm) and C6 (~169 ppm).

The ethyl methylene protons (~2.9 ppm) would show a key correlation to the C2 carbon (~173 ppm), confirming the position of the ethyl group.

Table 3: Key Predicted HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlating Carbon (¹³C) | Type of Correlation |

| Pyrimidine-H (C5-H) | C4, C6 | ³J |

| Ring-Methyl (-CH₃) | C6, C5 | ²J, ³J |

| Ethyl (-CH₂-) | C2, Ethyl -CH₃ | ²J, ²J |

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to display characteristic bands for its aromatic and aliphatic components. uantwerpen.be

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending (scissoring, rocking) vibrations for the methyl and methylene groups are expected in the 1470-1360 cm⁻¹ range.

C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 4: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | Pyrimidine Ring |

| 2980 - 2850 | Aliphatic C-H Stretch | Ethyl & Methyl Groups |

| 1600 - 1550 | C=N Ring Stretch | Pyrimidine Ring |

| 1500 - 1400 | C=C Ring Stretch | Pyrimidine Ring |

| 1470 - 1360 | C-H Bending | Ethyl & Methyl Groups |

| 600 - 500 | C-Br Stretch | Bromo-substituent |

FT-Raman spectroscopy is a complementary technique to FTIR. researchgate.net While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

Ring Vibrations: The symmetric "breathing" modes of the pyrimidine ring, which involve the entire ring expanding and contracting, often produce very strong and sharp signals in the Raman spectrum.

C-Br Stretch: The C-Br stretching vibration is also typically Raman-active and would be observed in the 600-500 cm⁻¹ region, corroborating the FTIR data.

Aliphatic Groups: C-H stretching and bending vibrations of the ethyl and methyl groups will also be present, though their intensities may differ from those in the FTIR spectrum.

Table 5: Predicted Prominent FT-Raman Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980 - 2850 | Aliphatic C-H Stretch | Ethyl & Methyl Groups |

| ~1600 | Ring Stretch | Pyrimidine Ring |

| ~1000 | Symmetric Ring Breathing | Pyrimidine Ring |

| 600 - 500 | C-Br Stretch | Bromo-substituent |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. For heterocyclic compounds like this compound, the most significant electronic transitions are n → π* and π → π*. researchgate.netbohrium.com

π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. In pyrimidine and its derivatives, these transitions are responsible for strong absorption bands in the far-UV region.

n → π* Transitions : These are lower-energy, lower-intensity transitions that involve moving a non-bonding electron (from the nitrogen atoms' lone pairs) to a π* antibonding orbital. researchgate.net

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted pyrimidine ring. The presence of the bromine atom and alkyl groups can influence the exact wavelength of these absorptions (λ_max) through electronic effects.

| Type of Transition | Orbitals Involved | Expected Region |

| π → π | π (bonding) → π (antibonding) | ~200-270 nm |

| n → π | n (non-bonding) → π (antibonding) | ~270-300 nm |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. The effect of the solvent depends on how it interacts with the ground and excited states of the molecule. researchgate.net

π → π* Transitions : In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a shift to longer wavelengths (a bathochromic or red shift).

n → π* Transitions : For n → π* transitions, the ground state is often more stabilized by polar, protic solvents through interactions like hydrogen bonding with the lone pair electrons. This increased stabilization of the ground state relative to the excited state requires more energy for the transition, resulting in a shift to shorter wavelengths (a hypsochromic or blue shift). researchgate.net

Therefore, when analyzing this compound, one would expect to see a bathochromic shift of the π → π* band and a hypsochromic shift of the n → π* band as the solvent is changed from non-polar (e.g., hexane) to polar (e.g., ethanol).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sysrevpharm.orgnih.gov In the analysis of this compound, the GC component would first separate the compound from any impurities, with its retention time serving as an initial identifying characteristic.

Following separation, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process not only generates a molecular ion (M⁺˙) but also causes the ion to break apart into smaller, characteristic fragment ions. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural clues. researchgate.net A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak that is nearly equal in intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Expected fragmentation pathways for this compound include:

Loss of a bromine radical (•Br).

Loss of an ethyl radical (•CH₂CH₃).

Loss of a methyl radical (•CH₃).

Cleavage of the pyrimidine ring.

| Ion | Description |

| [M]⁺˙ and [M+2]⁺˙ | Molecular ions showing the characteristic isotopic pattern for bromine. |

| [M - Br]⁺ | Loss of the bromine atom, a common fragmentation for bromo-aromatic compounds. |

| [M - C₂H₅]⁺ | Loss of the ethyl group. |

| [M - CH₃]⁺ | Loss of the methyl group. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. rsc.orgscholaris.ca This precision allows for the determination of the exact elemental formula of the compound. For this compound, HRMS can unequivocally confirm its chemical formula as C₇H₉BrN₂.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of organic compounds, offering a dual capability of physical separation and mass-based identification. In the case of this compound, LC-MS would serve to verify its molecular identity and assess its purity.

The initial liquid chromatography stage would separate the target compound from any starting materials, byproducts, or impurities. The resulting retention time under defined conditions (such as the specific column, mobile phase composition, and flow rate) would serve as a characteristic identifier for the compound in that particular system.

Subsequent introduction into the mass spectrometer would lead to ionization. The mass-to-charge ratio (m/z) of the resulting molecular ion would be expected to correspond to the exact mass of this compound. A key diagnostic feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (79Br and 81Br) being approximately equal, a distinct pair of peaks (M+ and M+2) of nearly identical intensity would be anticipated, unequivocally signaling the presence of a single bromine atom in the molecule.

Further structural information would be gleaned from the fragmentation pattern generated by techniques such as collision-induced dissociation. While no specific experimental data has been published, a hypothetical fragmentation pathway can be proposed based on the compound's structure. Likely fragmentation would involve the loss of the ethyl group (a loss of 29 Da), the bromine atom (a loss of 79/81 Da), or characteristic cleavages of the pyrimidine ring itself.

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Retention Time (RT) | Dependent on specific LC conditions | Provides a characteristic value for purity assessment and method development. |

| Molecular Ion (M+) | m/z corresponding to the monoisotopic mass of C7H9BrN2 | Confirms the molecular weight and elemental composition. |

| Isotopic Pattern | Presence of M+ and M+2 peaks with a ~1:1 intensity ratio | Confirms the presence of one bromine atom. |

| Key Fragment Ions | Predicted losses corresponding to C2H5•, Br•, and other pyrimidine ring fragments | Aids in the confirmation of the compound's specific structure. |

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Molecular Conformation

Analysis of the X-ray diffraction pattern from a single crystal would allow for the construction of an electron density map, from which the positions of the atoms in the crystal lattice are determined. This would provide irrefutable confirmation of the compound's constitution, including the precise placement of the bromo, ethyl, and methyl substituents on the pyrimidine ring.

The resulting structural data would detail the planarity of the pyrimidine ring and the conformational geometry of the ethyl group relative to the ring. Although specific crystallographic data for this compound is not publicly available, the following table illustrates the type of parameters that would be determined in such an analysis.

| Crystallographic Parameter | Illustrative Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P21/c, P-1, etc. |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Molecules per Unit Cell (Z) | An integer value, typically 2, 4, or 8. |

| Key Bond Lengths (Å) | C-Br, C-N, C-C bonds within the molecule. |

| Key Bond Angles (°) | Angles defining the geometry of the pyrimidine ring and its substituents. |

Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

In addition to the intramolecular details, X-ray crystallography elucidates the packing of molecules within the crystal lattice, which is dictated by various intermolecular forces. For this compound, the crystal structure would likely be stabilized by a combination of interactions.

Computational and Theoretical Investigations of 4 Bromo 2 Ethyl 6 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute the electronic structure and properties of molecules with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. acs.org This method is used to investigate the electronic properties of molecules, focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 4-Bromo-2-ethyl-6-methylpyrimidine, DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in optimizing the molecular geometry, predicting vibrational frequencies, and determining electronic properties. siftdesk.orgiucr.org The choice of basis set, such as 6-311++G(d,p), is critical for obtaining reliable results, as it defines the set of functions used to build the molecular orbitals. siftdesk.org

Studies on related substituted pyrimidines demonstrate that DFT is effective in predicting molecular structures that are in good agreement with experimental data where available. biointerfaceresearch.com Furthermore, DFT calculations are used to compute a range of molecular properties, including NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. biointerfaceresearch.com

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

For substituted pyridines and pyrimidines, ab initio calculations have been used to study their electronic structure and properties. sci-hub.se These methods are particularly valuable for benchmarking the results obtained from DFT and for investigating systems where DFT might not be as reliable. For instance, ab initio calculations can provide a detailed description of electron correlation effects, which are crucial for understanding many chemical phenomena.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Computational methods are routinely used to determine the lowest energy (most stable) geometry of a molecule and to explore its conformational landscape.

Determination of Stable Conformers

For a molecule with flexible substituents like the ethyl group in this compound, multiple rotational isomers, or conformers, can exist. Conformational analysis aims to identify all stable conformers and to determine their relative energies. rsc.org This is typically achieved by systematically rotating the rotatable bonds and performing a geometry optimization at each step to find the local energy minima on the potential energy surface. rsc.org

The relative energies of the conformers allow for the prediction of their population distribution at a given temperature using the Boltzmann distribution. The most stable conformer is the one with the lowest energy, and it is expected to be the most abundant. Studies on similar heterocyclic systems have successfully used these methods to elucidate the preferred conformations. rsc.orgresearchgate.net

An illustrative data table for the relative energies of potential conformers of this compound, as would be determined by computational analysis, is presented below.

| Conformer | Dihedral Angle (N1-C2-C-C) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | 0.2 |

| B | 180° (anti) | 0.0 |

Note: This table is illustrative and based on typical energy differences for ethyl group rotation in similar chemical environments. The actual values for this compound would require specific calculations.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. By systematically varying a specific dihedral angle, for instance, the one associated with the ethyl group in this compound, a one-dimensional PES can be generated. This scan helps to identify energy minima (corresponding to stable conformers) and energy maxima (corresponding to transition states between conformers). This provides a more complete picture of the molecule's flexibility and the energy barriers to conformational change.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides a suite of descriptors that can be used to understand and predict this reactivity.

Key electronic properties that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. iucr.org A large gap suggests high stability and low reactivity, while a small gap suggests the opposite. iucr.org

Other reactivity descriptors that can be derived from the electronic structure include the molecular electrostatic potential (MEP), which illustrates the charge distribution and indicates sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide insights into charge delocalization and hyperconjugative interactions within the molecule. rsc.org

A representative data table of calculated electronic properties for this compound is shown below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and represent typical ranges for similar halogenated pyrimidine (B1678525) derivatives. Specific calculations are needed for the precise values for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. science.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This can facilitate chemical reactions and charge transfer processes. researchgate.net For pyrimidine derivatives, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

In the case of this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the bromine atom, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the electron-deficient pyrimidine ring. The presence of the electron-donating ethyl and methyl groups would increase the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO. The precise energy values and distributions would be determined by the interplay of these substituent effects.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |

Note: The values in this table are illustrative and would require specific DFT calculations to be precisely determined.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugation. These interactions, known as stabilization energies (E(2)), indicate the strength of the delocalization from a donor NBO to an acceptor NBO. Higher E(2) values signify stronger interactions and greater stability. researchgate.net

Table 2: Illustrative NBO Analysis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | ~25-35 |

| LP(1) N3 | π(C2-N1) | ~20-30 |

| LP(1) Br | σ(C4-C5) | ~5-10 |

| σ(C-H) of Ethyl | π(C2-N1) | ~2-5 |

| σ(C-H) of Methyl | π*(C5-C6) | ~2-5 |

Note: The values in this table are representative and would need to be confirmed by specific NBO calculations.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.de It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote intermediate potential.

Vibrational Spectroscopy Simulations and Assignments

Theoretical simulations of infrared (IR) and Raman spectra are instrumental in the interpretation and assignment of experimental vibrational data. nih.gov These simulations, typically performed using DFT calculations, can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net

Theoretical Prediction of IR and Raman Spectra

By calculating the harmonic vibrational frequencies of this compound, a theoretical vibrational spectrum can be generated. acs.org It is common practice to scale the calculated frequencies by a scaling factor to correct for anharmonicity and other systematic errors inherent in the computational method, leading to better agreement with experimental spectra. nih.gov The predicted spectra can help to identify characteristic vibrational modes associated with specific functional groups, such as the C-H stretching of the alkyl groups, the ring vibrations of the pyrimidine core, and the C-Br stretching mode.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the calculated vibrational modes. nih.gov It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a more precise understanding of the nature of the vibrations and helps to avoid ambiguous assignments based solely on frequency ranges. For a molecule like this compound, PED analysis would be essential to differentiate between the various C-C and C-N stretching modes within the pyrimidine ring and to assign the vibrations of the ethyl and methyl substituents.

Table 3: Predicted Vibrational Frequencies and PED for Key Modes of this compound

| Wavenumber (cm⁻¹) (Scaled) | Assignment (PED Contribution) | Vibrational Mode |

| ~3050-3100 | C-H stretching (aromatic) (>90%) | Aromatic C-H Stretch |

| ~2950-3000 | C-H asymmetric stretching (ethyl, methyl) (>85%) | Asymmetric CH₃/CH₂ Stretch |

| ~2850-2900 | C-H symmetric stretching (ethyl, methyl) (>85%) | Symmetric CH₃/CH₂ Stretch |

| ~1550-1600 | C=N, C=C stretching (ring) (>40%) | Pyrimidine Ring Stretch |

| ~1450-1480 | CH₂ scissoring, CH₃ asymmetric bending (>50%) | Alkyl Group Bending |

| ~1370-1390 | CH₃ symmetric bending (>60%) | Methyl Umbrella Mode |